![molecular formula C8H8ClNO2 B109170 Methyl 2-(chloromethyl)nicotinate CAS No. 177785-14-7](/img/structure/B109170.png)
Methyl 2-(chloromethyl)nicotinate
Overview
Description
Methyl 2-(chloromethyl)nicotinate is a chemical compound with the CAS Number: 177785-14-7 . It has a molecular weight of 185.61 and its IUPAC name is methyl 2-(chloromethyl)nicotinate . It is stored in an inert atmosphere at a temperature between 2-8°C .
Molecular Structure Analysis
The molecular formula of Methyl 2-(chloromethyl)nicotinate is C8H8ClNO2 . The InChI Code is 1S/C8H8ClNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
Methyl 2-(chloromethyl)nicotinate has a predicted boiling point of 279.4±30.0 °C and a predicted density of 1.252±0.06 g/cm3 . It is stored at a temperature between 2-8°C .Scientific Research Applications
Tuberculosis Diagnosis
Methyl 2-(chloromethyl)nicotinate: has been utilized in the development of an ultrafast and ultrasensitive sensing platform for the trace-level detection of biomarkers associated with Tuberculosis (TB). This innovative approach uses a TiO2/SiNWs nanocomposite-based sensor that offers a very precise limit of detection (10 ppb), enabling the early-stage diagnosis of TB .
Skin Absorption Studies
In the field of dermatology, Methyl 2-(chloromethyl)nicotinate is used to study skin absorption . It serves as a model compound to understand how substances penetrate the skin barrier, which is crucial for the development of topical medications and skincare products .
Inflammatory Response Research
Researchers have applied Methyl 2-(chloromethyl)nicotinate topically to human skin to evoke a temporary inflammatory response. This application is significant in studying the anti-inflammatory effects of topical formulations and understanding the skin’s reaction to irritants .
Nitric Oxide Release Studies
In the context of chemical biology, derivatives of Methyl 2-(chloromethyl)nicotinate have been coordinated with ruthenium nitrosyls to study nitric oxide release . This research has implications for understanding the light-induced cytotoxicity and therapeutic potential of nitric oxide donors .
Chemical Synthesis
Methyl 2-(chloromethyl)nicotinate: is a valuable intermediate in chemical synthesis . It is used to prepare various organic compounds, including pharmaceuticals and complex organic molecules, due to its reactive chloromethyl group .
Material Science
In material science, Methyl 2-(chloromethyl)nicotinate is involved in the synthesis of new materials. Its incorporation into polymers and nanocomposites can lead to materials with novel properties and applications .
Analytical Chemistry
The compound’s unique structure makes it a candidate for use in analytical chemistry as a standard or reagent. It can help in the quantification and identification of chemical substances in complex mixtures .
Chromatography
Lastly, Methyl 2-(chloromethyl)nicotinate can be used in chromatography as a reference compound to help separate and analyze different chemicals in a mixture, enhancing the accuracy of chromatographic methods .
Mechanism of Action
Target of Action
Methyl 2-(chloromethyl)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary target of niacin and its derivatives is thought to involve peripheral vasodilation . .
Mode of Action
This compound is strictly locally-acting due to its short half-life . The release of prostaglandin D2 leads to vasodilation, enhancing local blood flow at the site of application .
Result of Action
The result of Methyl 2-(chloromethyl)nicotinate’s action is primarily the enhancement of local blood flow due to peripheral vasodilation . This can lead to temporary relief of aches and pains in muscles, tendons, and joints .
Action Environment
The action of Methyl 2-(chloromethyl)nicotinate is influenced by environmental factors. It should be stored in an inert atmosphere at 2-8°C . The compound’s action, efficacy, and stability may be affected by factors such as temperature, pH, and the presence of other substances.
Safety and Hazards
Methyl 2-(chloromethyl)nicotinate is classified under GHS05 and GHS07 hazard pictograms . The signal word is “Danger” and the hazard statements are H302-H314 . The precautionary statements are P261-P280-P305+P351+P338-P310 . It’s advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
methyl 2-(chloromethyl)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIVNKVBDFJAFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597889 | |
Record name | Methyl 2-(chloromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
177785-14-7 | |
Record name | Methyl 2-(chloromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(chloromethyl)pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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